Ethyl-2,2,2-d3 iodide
Overview
Description
Ethyl iodides are significant in organic synthesis, serving as intermediates in the preparation of various chemical compounds. Ethyl-2,2,2-d3 iodide, a deuterated version, is of particular interest for its isotopic labeling, enhancing the understanding of reaction mechanisms and molecular structures.
Synthesis Analysis
Ethyl iodides, including deuterated versions, are generally synthesized through the reaction of ethanol with iodine, often in the presence of a redox catalyst. The synthesis of related compounds like copper(I) iodide coordination polymers with ethyl-containing ligands has been demonstrated by reacting copper(I) iodide with specific organoethyl compounds under controlled conditions (Gan et al., 1994).
Molecular Structure Analysis
The molecular structure of ethyl iodide derivatives can be complex, with studies on related compounds revealing intricate arrangements. For example, the structure of 2,3-diethoxycarbonyl-1-methylpyridinium iodide was elucidated using NMR, FTIR, Raman, X-ray diffraction, and DFT methods, providing insights into the electrostatic interactions and crystal packing that could be analogous to ethyl-2,2,2-d3 iodide (Barczyński et al., 2013).
Chemical Reactions and Properties
Ethyl iodides participate in various chemical reactions, including nucleophilic substitutions and eliminations. The reactivity can be influenced by the presence of deuterium, affecting reaction kinetics and mechanisms. A study on the pyrolysis of ethyl iodide as a hydrogen atom source provides insights into the kinetics and mechanism at high temperatures, which could have parallels in deuterated variants (Bentz et al., 2011).
Scientific Research Applications
Synthesis of O-arylhydroxylamines and Substituted Benzofurans : Ethyl-2,2,2-d3 iodide is used in the palladium-catalyzed O-arylation of ethyl acetohydroximate. This process facilitates the synthesis of O-arylhydroxylamines and substituted benzofurans, which are significant in the field of medicinal chemistry (Maimone & Buchwald, 2010).
Photovoltaic Device Applications : Ethyl-ammonium tin iodide (EASnI3), a derivative of ethyl iodide, exhibits a high absorption coefficient, high Seebeck coefficient, and is a prospective material for cost-effective photovoltaic device applications due to its favorable electronic and optical properties (Joshi et al., 2020).
Hydrogen Atom Source in Pyrolysis : Ethyl iodide pyrolysis serves as a hydrogen atom source at temperatures between 950 and 1200 K and pressures ranging from 1 to 4 bar. This application is vital in various chemical processes (Bentz et al., 2011).
Adsorption and Dissociation on Metal Surfaces : Ethyl iodide molecularly adsorbs on Ni(100) surfaces and dissociates between 100 and 160 K to form ethyl species and iodine atoms. This is crucial for understanding surface chemistry and catalysis (Tjandra & Zaera, 1993). Similarly, on Pt(111) surfaces, it reacts to form ethyl groups and iodine atoms, leading to the formation of methane and ethane at about 255 K (Zaera, 1989).
Carbocyclization : Ethyl iodide is involved in the carbocyclization of 2-(2-propynyl-oxy)ethyl iodides with 1-iodo-1-hexyne to form 3-(diiodomethylene)tetrahydrofurans, a process that is atom-economical and valuable for organic synthesis (Harada et al., 2007).
Carbonylative Sonogashira Coupling Reaction : In the presence of PdCl2(PPh3)2 in a mixture of water and poly(ethylene glycol) (PEG-2000), ethyl iodide is an extremely active catalyst for the carbonylative Sonogashira coupling reaction of aryl iodides with terminal alkynes (Zhao et al., 2014).
Two-Photon Ionization : The two-photon ionization of ethyl iodide reveals more extensive vibrational structure, mainly involving C-I stretching and C-C-I bending modes, which is essential for understanding molecular dynamics and reactions (Knoblauch et al., 1995).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trideuterio-2-iodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTICUPFWKNHNG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452044 | |
Record name | Ethyl-2,2,2-d3 iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-2,2,2-d3 iodide | |
CAS RN |
7439-87-4 | |
Record name | Ethane-1,1,1-d3, 2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7439-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl-2,2,2-d3 iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7439-87-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.